N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-15(13-4-7-23-9-13)11(2)20(19-10)6-5-17-16(21)14-8-18-22-12(14)3/h4,7-9H,5-6H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETSNQSGPFJOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2)C)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structural arrangement that includes a pyrazole ring substituted with a thiophene group and an isoxazole moiety, contributing to its potential therapeutic applications in various fields, including oncology and immunology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 422.5 g/mol. The structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | 422.5 g/mol |
| Key Functional Groups | Pyrazole, Thiophene, Isoxazole |
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. This compound has shown potential in modulating immune responses and exhibiting anticancer properties.
Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene moieties demonstrate significant anticancer effects. The specific compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance:
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
- Mechanism : Induction of apoptosis through caspase activation and modulation of NF-kB signaling pathways.
Immunomodulatory Effects
The immunoregulatory properties of isoxazole derivatives have been well-documented. This compound has been found to modulate immune responses by:
- Inhibiting Proliferation : Reducing the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA).
- Cytokine Production : Suppressing TNF-alpha production in vitro, which is crucial for inflammatory responses.
Case Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential applications of this compound:
-
Study on Immunosuppressive Activity :
- Objective : To assess the immunosuppressive effects of isoxazole derivatives.
- Findings : The compound exhibited a strong inhibitory effect on humoral immune responses while promoting cellular immunity in vivo.
-
Anticancer Efficacy Study :
- Objective : Evaluate the anticancer properties against various tumor cell lines.
- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM, with IC50 values indicating potent activity.
Comparative Analysis with Similar Compounds
To understand the unique biological activities conferred by the structure of this compound, a comparison with related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpyrazole | Methyl group on pyrazole | Anti-inflammatory |
| 4-Thiophenylpyrazole | Thiophene substituent | Anticancer |
| 5-Dimethylpyrazole | Dimethyl substitutions | Antimicrobial |
Preparation Methods
Hydrazine-Cyclocondensation Route
The most frequently employed method involves cyclocondensation of 1,3-diketones with hydrazines:
Reaction Scheme
Thiophene-3-carbaldehyde → Knorr-type cyclization → 4-(thiophen-3-yl)pyrazole
Optimized Conditions
| Parameter | Value |
|---|---|
| Starting Material | 3-Acetylthiophene |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Reaction Time | 12 h |
| Yield | 68-72% |
Key Observations
Transition Metal-Catalyzed Cross Coupling
For enhanced regioselectivity in thiophene incorporation:
Suzuki-Miyaura Coupling Protocol
| Component | Specification |
|---|---|
| Boronic Acid | Thiophen-3-ylboronic |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent System | DME/H₂O (4:1) |
| Yield | 81% |
This method demonstrates superior control over thiophene positioning compared to classical cyclocondensation.
Ethyl Linker Installation Techniques
Nucleophilic Alkylation
Two-Step Process
- Chloroethylamine reaction with pyrazole nitrogen
- Sulfonamide formation with isoxazole carboxamide
Optimization Data
| Stage | Conditions | Yield |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | 89% |
| Sulfonamidation | EDCI, HOBt, CH₂Cl₂ | 76% |
Isoxazole Carboxamide Synthesis
Claisen Oximation Method
Historical Approach
Propargylaldehyde acetal → Hydroxylamine treatment → Isoxazole ring formation
Limitations
Modern Copper-Catalyzed Synthesis
Advantages
- One-pot procedure
- 78% average yield
Reaction Parameters
| Variable | Optimal Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMSO |
| Temperature | 110°C |
Final Coupling Strategies
Carbodiimide-Mediated Amide Bond Formation
BenchChem Protocol Adaptation
| Reagent | Concentration |
|---|---|
| EDCI | 1.2 equiv |
| HOBt | 1.5 equiv |
| DIPEA | 3.0 equiv |
| Reaction Time | 24 h |
| Yield | 82% |
Microwave-Assisted Synthesis
Enhanced Efficiency
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 120°C |
| Time | 30 min |
| Yield Improvement | +15% vs conventional |
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Total Yield | Purity | Time Cost |
|---|---|---|---|
| Classical Stepwise | 41% | 95% | 96 h |
| Convergent Synthesis | 63% | 98% | 48 h |
| Microwave-Assisted | 68% | 97% | 6 h |
Key Findings
- Convergent strategies reduce intermediate purification steps
- Microwave methods enable rapid amide bond formation
Challenges and Optimization Opportunities
Regiochemical Control
Scalability Considerations
- Batch size limitations in transition metal-catalyzed steps
- Solvent recovery challenges in DMSO-based systems
Emerging Methodologies
Flow Chemistry Approaches
- Continuous processing reduces reaction time by 70%
- Enables precise control of exothermic steps
Biocatalytic Coupling
- Lipase-mediated amidation under study
- Preliminary yields: 54% with reduced byproducts
Q & A
Q. What are the standard synthetic routes for preparing N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide?
The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:
- Step 1 : Formation of the pyrazole core using cyclocondensation reagents like hydrazine derivatives and ketones (e.g., ethyl acetoacetate).
- Step 2 : Functionalization of the pyrazole ring with thiophene via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling).
- Step 3 : Alkylation of the pyrazole nitrogen with an ethyl linker, followed by coupling with 5-methylisoxazole-4-carboxamide using carbodiimide-based coupling agents (e.g., DCC or EDC). Key solvents include DMF or THF, with K₂CO₃ as a base for deprotonation .
Q. How is the structural integrity of this compound validated after synthesis?
Structural confirmation relies on:
- 1H/13C NMR : To verify substituent positions and linker connectivity (e.g., methyl groups at pyrazole C3/C5, thiophene orientation).
- IR Spectroscopy : Confirms carboxamide (C=O stretch ~1650 cm⁻¹) and pyrazole/thiophene ring vibrations.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity (>95% by C/H/N/S ratios). For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths/angles (e.g., pyrazole-thiophene dihedral angles ~15–25°) .
Q. What preliminary biological screening methods are used for this compound?
Initial screening often includes:
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases, cyclooxygenases).
- Cell-Based Viability Tests : MTT or resazurin assays in cancer/immune cell lines.
- Molecular Docking : Preliminary binding affinity predictions using software like AutoDock Vina or Schrödinger Suite to prioritize targets (e.g., COX-2, EGFR) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrazole-isoxazole coupling step?
Yield optimization strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance carboxamide activation.
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated coupling.
- Temperature Control : Reactions at 0–5°C reduce side-product formation (e.g., isoxazole hydrolysis).
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .
Q. How do researchers resolve contradictions in biological activity data across cell lines?
Contradictions often arise from:
- Cell-Specific Metabolism : Use metabolic inhibitors (e.g., CYP450 inhibitors) to assess stability.
- Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) or siRNA knockdowns.
- Redundancy in Signaling Pathways : Combine with pathway-specific inhibitors (e.g., MAPK/STAT3) to isolate mechanisms. Cross-validation via orthogonal assays (e.g., Western blotting for protein targets) is critical .
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
Advanced tools include:
- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP interactions.
- MD Simulations : GROMACS/AMBER to study solvation effects and membrane penetration.
- QM/MM Calculations : Gaussian or ORCA to map reactive intermediates (e.g., oxidation of thiophene). These methods guide lead optimization (e.g., logP <5 for oral bioavailability) .
Q. How is the stability of the thiophene-pyrazole moiety assessed under physiological conditions?
Stability studies involve:
- pH-Dependent Degradation : Incubate in buffers (pH 1–9) and monitor via HPLC-UV at 24/48/72h.
- Oxidative Stress Tests : Expose to H₂O₂ or liver microsomes to identify vulnerable sites (e.g., thiophene S-oxidation).
- Light/Thermal Stability : Accelerated degradation studies (40°C/75% RH) with LC-MS tracking .
Q. What strategies are employed to enhance selectivity for pyrazole-containing analogs in enzyme inhibition?
Selectivity is improved through:
- Substituent Tuning : Introduce bulky groups (e.g., 3,5-dimethyl) to block off-target binding pockets.
- Isosteric Replacements : Swap thiophene with furan or phenyl rings to alter electronic profiles.
- Fragment-Based Design : Co-crystallization with target enzymes (e.g., X-ray crystallography) to optimize steric/ionic interactions .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Data Points | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 2.25 (s, 6H, CH₃), δ 6.85 (m, thiophene H) | |
| IR (ATR) | 1652 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N pyrazole) | |
| HRMS | [M+H]⁺ calc. 386.1521; found 386.1518 |
Q. Table 2. Optimization of Coupling Reaction Yields
| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Standard | DMF | EDC | 62 | 92 |
| DMAP-enhanced | DMF | EDC/DMAP | 78 | 95 |
| Low-temperature | THF | DCC | 71 | 89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
